{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Brand Name: Vulcanchem
CAS No.: 1902343-14-9
VCID: VC2599985
InChI: InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1
SMILES: C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Molecular Formula: C15H21N5O5S
Molecular Weight: 383.4 g/mol

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate

CAS No.: 1902343-14-9

Cat. No.: VC2599985

Molecular Formula: C15H21N5O5S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate - 1902343-14-9

Specification

CAS No. 1902343-14-9
Molecular Formula C15H21N5O5S
Molecular Weight 383.4 g/mol
IUPAC Name [(1S)-4-[2-amino-6-(cyclopropylmethyl)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Standard InChI InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1
Standard InChI Key GCZGQIXGCAQXOM-QUUNXCOLSA-N
Isomeric SMILES C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4C[C@@H](C=C4)CO.OS(=O)(=O)O
SMILES C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Canonical SMILES C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Introduction

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate is a complex organic compound with a specific molecular structure and chemical properties. It belongs to the class of purine derivatives, which are crucial in various biological processes and pharmaceutical applications. This compound is particularly noted for its unique cyclopropylmethyl substitution on the purine ring, which can influence its biological activity and chemical stability.

Molecular Formula and Weight

  • Molecular Formula: C15H21N5O5S

  • Molecular Weight: 383.423 g/mol

Synthesis and Preparation

The synthesis of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate typically involves multi-step organic reactions. These may include the formation of the purine core, introduction of the cyclopropylmethyl group, and attachment of the cyclopentene ring. The final step involves converting the compound into its sulfate salt form, which can enhance its solubility and stability for pharmaceutical applications.

Biological Activity and Applications

Purine derivatives are known for their roles in nucleic acid synthesis and as potential therapeutic agents. The specific biological activity of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate would depend on its ability to interact with biological targets such as enzymes or receptors involved in DNA or RNA metabolism.

Data Table

PropertyValue
CAS Number1902343-14-9
Molecular FormulaC15H21N5O5S
Molecular Weight383.423 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator